molecular formula C12H8ClNO3 B13946989 2-Chloro-4-nitro-1-phenoxybenzene CAS No. 56966-69-9

2-Chloro-4-nitro-1-phenoxybenzene

Cat. No.: B13946989
CAS No.: 56966-69-9
M. Wt: 249.65 g/mol
InChI Key: ZIDYALDTDUSPFJ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8ClNO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and phenoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-1-phenoxybenzene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of Friedel-Crafts catalysts, such as aluminum chloride, can also enhance the selectivity of the chlorination step .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as 2-amino-4-chloro-1-phenoxybenzene and 2,4-dichloro-1-phenoxybenzene .

Scientific Research Applications

2-Chloro-4-nitro-1-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and chloro groups on the aromatic ring influence the reactivity and orientation of further substitutions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-1-nitro-2-phenoxybenzene
  • 2,4-Dichloro-1-phenoxybenzene

Uniqueness

2-Chloro-4-nitro-1-phenoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it particularly useful in targeted synthetic applications where specific substitution patterns are required .

Properties

CAS No.

56966-69-9

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-4-nitro-1-phenoxybenzene

InChI

InChI=1S/C12H8ClNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H

InChI Key

ZIDYALDTDUSPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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